molecular formula C30H33N5O3 B566101 Valsartan n-Propyl Impurity Benzyl Ester CAS No. 1798904-61-6

Valsartan n-Propyl Impurity Benzyl Ester

Cat. No.: B566101
CAS No.: 1798904-61-6
M. Wt: 511.626
InChI Key: KAZCQVXZLKDFCA-NDEPHWFRSA-N
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Description

Chemical Nomenclature and Structural Identity

This compound is a chemical compound characterized by the molecular formula C₃₀H₃₃N₅O₃ and a molecular weight of approximately 511.61 grams per mole. The systematic chemical name for this compound is N-(1-Oxopentyl)-N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine Phenylmethyl Ester, which reflects its complex structural architecture incorporating multiple functional groups characteristic of the sartan pharmaceutical class.

The compound is officially registered under the Chemical Abstracts Service registry number 1798904-61-6, providing a unique identifier for this specific molecular entity within chemical databases and regulatory frameworks. This particular impurity distinguishes itself from other valsartan-related compounds through its incorporation of both n-propyl and benzyl ester functionalities, creating a distinct chemical signature that requires specialized analytical methods for detection and quantification.

The structural identity of this compound centers around its tetrazole ring system, which forms the core pharmacophore shared among angiotensin II receptor blocker medications. The presence of the benzyl ester group represents a deviation from the parent valsartan structure, typically arising through esterification reactions during the synthetic process. The n-propyl modification further distinguishes this impurity from other related compounds in the valsartan impurity family, creating unique chromatographic and spectroscopic properties that facilitate its identification in pharmaceutical formulations.

Table 1: Chemical Properties of this compound

Property Value
Molecular Formula C₃₀H₃₃N₅O₃
Molecular Weight 511.61 g/mol
Chemical Abstracts Service Number 1798904-61-6
Purity Specification >95%
Chemical Classification Tetrazole-containing benzyl ester

Role as a Process-Related Impurity in Sartan Pharmaceuticals

This compound functions as a process-related impurity that emerges during the multi-step synthesis of valsartan active pharmaceutical ingredient. The formation of this impurity typically involves esterification reactions where benzyl alcohol reacts with valsartan intermediates under acidic conditions, allowing for the formation of the benzyl ester through nucleophilic substitution mechanisms. These reactions can occur as unintended side reactions during the primary synthetic pathway or as degradation products formed under specific manufacturing conditions.

The synthesis of this compound involves esterification processes that can be influenced by various manufacturing parameters including temperature, pH, reaction time, and the presence of specific catalysts or solvents. The propyl modification suggests involvement of propyl-containing reagents or intermediates during the synthetic sequence, highlighting the complex interplay of chemical reactions that can occur during pharmaceutical manufacturing processes.

Process-related impurities like this compound serve as important markers for manufacturing consistency and process control. Their presence and concentration levels can indicate deviations from established synthetic protocols or changes in raw material quality. Pharmaceutical manufacturers must establish control strategies that monitor and limit the formation of such impurities to ensure product quality and regulatory compliance.

The identification and quantification of this specific impurity requires sophisticated analytical methodologies, particularly high-performance liquid chromatography coupled with mass spectrometry detection systems. These analytical approaches enable pharmaceutical quality control laboratories to determine purity levels and confirm structural identity through mass spectrometric fragmentation patterns. The development of validated analytical methods for this impurity represents a critical component of pharmaceutical quality assurance programs.

Regulatory Context for Impurity Control in Angiotensin II Receptor Blockers

The regulatory landscape for angiotensin II receptor blocker impurities has undergone significant transformation following the discovery of nitrosamine contamination in sartan medications beginning in 2018. The European Medicines Agency conducted comprehensive reviews that established new requirements for marketing authorization holders, including mandatory testing for specific impurities and implementation of enhanced control strategies for active pharmaceutical ingredient manufacturing processes.

Regulatory authorities have established stringent guidelines for impurity control in sartan medications, with particular emphasis on process-related impurities that may pose quality or safety concerns. The European Commission issued legally binding decisions requiring pharmaceutical manufacturers to ensure their manufacturing processes do not generate problematic impurities and to develop appropriate control strategies for impurity management. These regulatory requirements have created new standards for impurity profiling and control that directly impact compounds like this compound.

The International Council for Harmonisation guidelines provide frameworks for impurity qualification and control, establishing threshold values and reporting requirements for pharmaceutical impurities. Current pharmaceutical industry practices focus on controlling impurities above specific reporting thresholds, though recent regulatory developments have emphasized the need for more comprehensive assessment of synthetic processes for their potential to generate toxic or mutagenic impurities.

Table 2: Regulatory Framework Components for Sartan Impurity Control

Regulatory Aspect Requirement
Process Assessment Evaluation of synthetic pathways for impurity formation potential
Control Strategy Implementation of monitoring and control measures
Analytical Methods Validation of detection and quantification procedures
Documentation Comprehensive impurity profiling and risk assessment
Reporting Thresholds Compliance with established limits for specified impurities

Pharmaceutical companies utilizing valsartan active pharmaceutical ingredients must conduct thorough impurity profiling as per limits and threshold values specified by respective drug legislation, Food and Drug Administration guidelines, and pharmacopoeial standards. This comprehensive approach to impurity control ensures that compounds like this compound are appropriately monitored and controlled throughout the manufacturing process.

The regulatory emphasis on impurity control has led to enhanced analytical requirements for pharmaceutical manufacturers, necessitating the development of specialized reference standards and analytical methods for impurity detection and quantification. These standards serve as critical tools for pharmaceutical quality control laboratories conducting routine testing and validation activities. The establishment of working standards and secondary reference standards for compounds like this compound represents an essential component of modern pharmaceutical quality assurance programs.

Furthermore, regulatory authorities require pharmaceutical manufacturers to demonstrate compliance with established impurity limits through validated analytical procedures and comprehensive documentation. The process of Abbreviated New Drug Application filing requires detailed impurity data and toxicity studies for respective drug formulations, highlighting the critical role that impurity control plays in pharmaceutical regulatory approval processes. This regulatory framework ensures that process-related impurities are appropriately characterized, controlled, and monitored throughout the pharmaceutical product lifecycle.

Properties

CAS No.

1798904-61-6

Molecular Formula

C30H33N5O3

Molecular Weight

511.626

IUPAC Name

benzyl (2S)-2-[butanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-3-methylbutanoate

InChI

InChI=1S/C30H33N5O3/c1-4-10-27(36)35(28(21(2)3)30(37)38-20-23-11-6-5-7-12-23)19-22-15-17-24(18-16-22)25-13-8-9-14-26(25)29-31-33-34-32-29/h5-9,11-18,21,28H,4,10,19-20H2,1-3H3,(H,31,32,33,34)/t28-/m0/s1

InChI Key

KAZCQVXZLKDFCA-NDEPHWFRSA-N

SMILES

CCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)OCC4=CC=CC=C4

Synonyms

N-(1-Oxopentyl)-N-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-L-valine Phenylmethyl Ester

Origin of Product

United States

Scientific Research Applications

Mechanism of Action

The mechanism of action of Valsartan n-Propyl Impurity Benzyl Ester is not well-documented, as it is primarily an impurity rather than an active pharmaceutical ingredient. its presence in Valsartan formulations can affect the overall efficacy and safety of the medication. The compound may interact with molecular targets and pathways involved in the metabolism and excretion of Valsartan .

Comparison with Similar Compounds

Q & A

Q. What computational tools assist in predicting the physicochemical properties and toxicity of this compound?

  • Methodology : Use QSAR models (e.g., OECD Toolbox) to estimate logP, pKa, and genotoxic potential. Pair with molecular docking simulations to assess binding affinity to toxicity-related targets (e.g., DNA repair enzymes) .

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